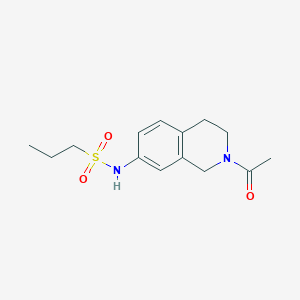

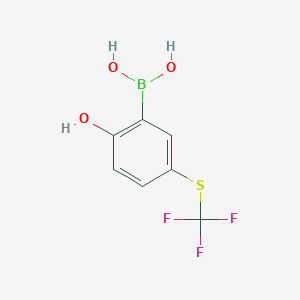

![molecular formula C27H23NO6 B2494236 8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-51-0](/img/structure/B2494236.png)

8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules similar to "8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one" typically involves multiple steps, including the formation of key intermediates such as quinolone or quinazoline derivatives. For instance, a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the complexity of synthesizing similar compounds, highlighting the use of starting materials like 1,6-dimethoxynaphthalene and various cyclization steps to achieve the final product (Bänziger et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to "this compound" can be determined through methods like X-ray diffraction, NMR assignments, and theoretical studies using DFT hybrid methods. These approaches provide insight into the molecule's geometry, electronic structure, and reactivity descriptors, facilitating a deeper understanding of its chemical behavior (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar complex molecules often include cyclization processes, Michael addition reactions, and etherifications. For example, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives exhibit interesting reactivity and have shown potential for inhibitory effects on LPS-induced NO secretion, indicating the significance of functional group modifications in altering chemical properties and biological activities (Sun et al., 2019).

Physical Properties Analysis

The physical properties of such molecules, including solubility, crystal structure, and melting points, are crucial for their practical application in various fields. Advanced synthesis methods aim to improve these properties, for instance, by enhancing solubility in water or PBS buffer systems, which is essential for biological applications (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the molecular structure and functional groups. Studies on similar compounds have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents, highlighting the importance of chemical modifications in enhancing biological activity and selectivity (Chen et al., 2011).

Scientific Research Applications

Synthetic Methodologies and Structural Elucidation

- Isoaaptamine Synthesis: A synthesis of isoaaptamine, a PKC inhibitor isolated from sponges, and several analogues including aaptamine was achieved. This work highlights the synthetic strategies for constructing complex quinolinone derivatives (Walz & Sundberg, 2000).

- Tetrahydroisoquinoline Derivatives: Describes the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, showcasing the versatility of these quinolinone frameworks in medicinal chemistry (Sobarzo-Sánchez et al., 2010).

- Spectral Assignment of Oxoisoaporphines: Structural and spectral assignments of oxoisoaporphines were achieved using advanced NMR techniques, aiding in the understanding of these compounds' chemical properties (Sobarzo-Sánchez et al., 2003).

Potential Biological Activities

- Antimycobacterial Activity: A study on benzopyrazolo[3,4-b]quinolindiones revealed their efficient synthesis and notable antimycobacterial activity, indicating the therapeutic potential of quinolinone derivatives (Quiroga et al., 2014).

- Antitubercular Agents: Research on benzo[h]quinoline derivatives demonstrated significant antitubercular activity, further suggesting the application of quinolinone scaffolds in addressing infectious diseases (Maurya et al., 2013).

properties

IUPAC Name |

8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO6/c1-31-19-7-3-17(4-8-19)15-28-16-22(26(29)18-5-9-20(32-2)10-6-18)27(30)21-13-24-25(14-23(21)28)34-12-11-33-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIQGDSBRYORPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

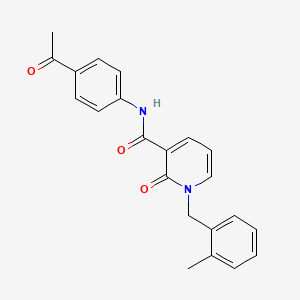

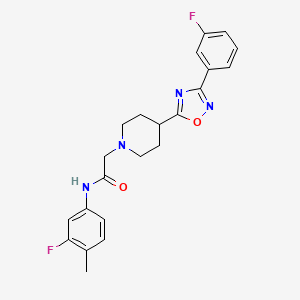

![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)

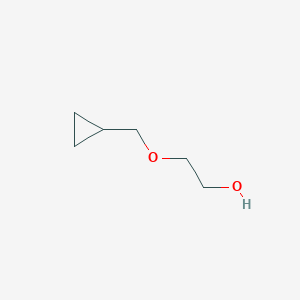

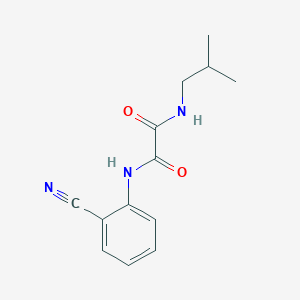

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)

![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)

![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)

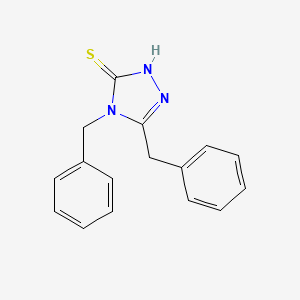

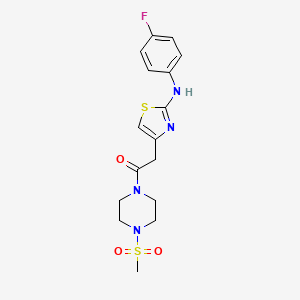

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)